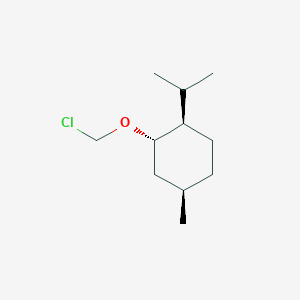

(+)-Chloromethyl isomenthyl ether

Description

Overview of Chiral Aliphatic Ethers in Contemporary Organic Synthesis

Chiral aliphatic ethers are a class of organic compounds that play a significant role in asymmetric synthesis. uwindsor.ca They are often employed as chiral auxiliaries, temporary components of a molecule that direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com The defining characteristic of a chiral auxiliary is its ability to be introduced into a molecule, control a subsequent stereoselective transformation, and then be removed for potential recycling. wikipedia.org This strategy allows chemists to produce enantiomerically pure compounds, which is crucial in fields like medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities. uwindsor.cawikipedia.org

The effectiveness of a chiral auxiliary is judged by several criteria: it must induce a high degree of stereoselectivity, be easily attached to the substrate, and be readily removable without causing racemization (the formation of an equal mixture of enantiomers). Chiral aliphatic ethers, including derivatives of naturally occurring alcohols like menthol (B31143), often meet these requirements. Their utility extends to various reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. scielo.org.mx

Historical Context of Chiral Chloromethyl Ethers in Academic Research

The development and application of chiral chloromethyl ethers are rooted in the broader history of stereochemistry and the use of chiral auxiliaries. The concept of a "chiral auxiliary" was introduced by E.J. Corey in 1975. wikipedia.orgslideshare.net This built upon the foundational work of chemists like Louis Pasteur, who first separated mirror-image crystals of tartaric acid in the mid-19th century, introducing the concept of molecular asymmetry. researchgate.net

Chloromethyl ethers, in general, have been recognized for their reactivity and utility in organic synthesis. For instance, chloromethyl methyl ether (MOM-Cl) is a well-known reagent for protecting alcohol functional groups. wikipedia.orgereztech.com The synthesis of chloromethyl ethers has been a subject of study, with various methods developed to prepare these compounds. orgsyn.orggatech.edu However, the synthesis and use of chiral chloromethyl ethers, such as chloromethyl (-)-menthyl ether, represent a more specialized application aimed at achieving asymmetric synthesis. ariel.ac.il Research in this area has focused on preparing optically pure versions of these reagents and utilizing them to synthesize optically pure products, such as α-branched α-amino nitriles. ariel.ac.il

The use of these reagents is not without its challenges. For example, the synthesis of chloromethyl methyl ether can produce the hazardous byproduct bis(chloromethyl) ether, a known carcinogen. wikipedia.orgnih.govnih.govcanada.ca This has led to the development of safer, in-situ generation methods. orgsyn.orggoogle.com

Structural Significance of the Isomenthyl Moiety in Chiral Induction

The effectiveness of (+)-chloromethyl isomenthyl ether as a chiral directing group lies in the specific three-dimensional arrangement of the isomenthyl moiety. Isomenthol (B1236540), from which this ether is derived, is a stereoisomer of menthol and possesses three chiral centers. The bulky isopropyl and methyl groups on the cyclohexane (B81311) ring of the isomenthyl group create a sterically hindered environment.

This steric bulk plays a crucial role in a process known as chiral induction. wikipedia.org When this compound is reacted with a prochiral substrate (a molecule that can be converted into a chiral one), the isomenthyl group blocks one face of the reacting center more effectively than the other. This forces an incoming reagent to approach from the less hindered side, leading to the preferential formation of one stereoisomer over the other. This principle is fundamental to asymmetric synthesis. uwindsor.ca

The specific stereochemistry of the isomenthyl group, with its particular arrangement of substituents, provides a well-defined chiral environment that can lead to high levels of diastereoselectivity in reactions. This makes this compound a valuable tool for chemists seeking to control the stereochemical outcome of their synthetic transformations.

Structure

3D Structure

Properties

CAS No. |

144177-48-0 |

|---|---|

Molecular Formula |

C11H21ClO |

Molecular Weight |

204.73 g/mol |

IUPAC Name |

(1S,2R,4S)-2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane |

InChI |

InChI=1S/C11H21ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h8-11H,4-7H2,1-3H3/t9-,10-,11+/m0/s1 |

InChI Key |

XOPLTFUYFXWFGB-GARJFASQSA-N |

SMILES |

CC1CCC(C(C1)OCCl)C(C)C |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@@H](C1)OCCl)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)OCCl)C(C)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for + Chloromethyl Isomenthyl Ether

Established Synthetic Routes and Reaction Conditions

The synthesis of α-chloroethers, such as (+)-chloromethyl isomenthyl ether, can be accomplished through various routes. The choice of method often depends on the desired scale, available starting materials, and the need to minimize exposure to carcinogenic byproducts.

A highly efficient method for preparing chloromethyl ethers involves the in situ generation of the chloromethylating agent. This approach avoids the handling of purified, highly carcinogenic chloromethyl methyl ether (CMME) by producing the reactive species directly in the reaction vessel. google.com A common strategy involves the reaction of an acetal (B89532) with an acid chloride, often catalyzed by a Lewis acid. nih.govresearchgate.net

The reaction mechanism for the synthesis of a chloromethyl ether from an acetal and an acid chloride proceeds through the activation of the acetal by the acid chloride. google.com For the specific synthesis of this compound, one would start with the corresponding formal of (+)-isomenthol. The acid chloride reacts with one of the alkoxy groups of the formal, leading to the formation of the desired this compound and a corresponding ester byproduct. nih.gov Zinc(II) salts have been shown to be effective catalysts for this transformation, allowing the reaction to proceed in high yield with low catalyst loading. nih.govresearchgate.net

The reaction is typically rapid and can be performed on a large scale. The resulting solution containing the chloromethyl ether can often be used directly in subsequent steps without purification, which is advantageous as it minimizes handling of the potent electrophile. nih.gov

Table 1: Representative Parameters for Acid Chloride-Mediated Chloromethylation

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | Isomenthyl formal | Inferred from google.comnih.gov |

| Reagent | Acid Chloride (e.g., Acetyl Chloride) | google.comnih.gov |

| Catalyst | Zinc(II) salts (e.g., ZnCl₂) | nih.govresearchgate.net |

| Catalyst Loading | ~0.01 mol % | nih.gov |

| Temperature | 0 - 45 °C | google.com |

| Reaction Time | 1 - 4 hours | nih.gov |

| Yield | Near-quantitative | nih.gov |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikiwand.com The auxiliary, possessing a defined chirality, biases the reaction to favor the formation of one stereoisomer over another. After the desired transformation, the auxiliary can be removed and ideally recovered for reuse. wikiwand.com While (+)-isomenthol itself can act as a chiral auxiliary, related systems, particularly those involving 8-phenylmenthol, have been extensively studied to direct complex alkylation reactions. wikiwand.comslideshare.net

(-)-8-Phenylmenthol (B56881), a derivative of menthol (B31143), was introduced as a chiral auxiliary by E.J. Corey in the 1970s. wikiwand.comslideshare.net Its bulky, rigid structure, and the presence of the phenyl group, allow for effective facial shielding of a prochiral center, directing the approach of incoming reagents. escholarship.org This auxiliary has been successfully applied in various asymmetric syntheses, including Diels-Alder reactions and the addition of nucleophiles to N-acyliminium ions. wikiwand.comnih.gov In these applications, the substrate is first attached to the hydroxyl group of 8-phenylmenthol to form an ester or an acetal. The steric hindrance provided by the auxiliary then dictates the stereochemistry of the subsequent bond formation. escholarship.org

A notable application demonstrating the power of menthol-derived auxiliaries is the stereocontrolled formation of quaternary carbon centers via a Birch reduction/alkylation sequence. escholarship.org In this strategy, esters of salicylic (B10762653) acid derivatives with (-)-8-phenylmenthol are subjected to dissolving metal reduction conditions (the Birch reduction). The resulting chiral enolate is then trapped in situ with an electrophile (alkylation). The presence of the 8-phenylmenthol auxiliary, which is thought to engage in a π-stacking interaction, effectively controls the conformation of the dienolate intermediate, leading to high diastereoselectivity in the alkylation step. escholarship.org This method provides access to valuable 1,4-cyclohexadiene (B1204751) products bearing a new quaternary stereocenter. The auxiliary can then be cleaved reductively using reagents like lithium aluminum hydride, allowing for its recovery. escholarship.org

Table 2: Diastereoselective Birch Reduction/Alkylation using (-)-8-Phenylmenthol Auxiliary

| Substrate | Electrophile | Solvent Ratio (NH₃/THF) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 8-PM ester of 3,O-dimethyl salicylic acid | Iodomethyl pivalate | 1:1 | 80% | 7:1 |

| 8-PM ester of 3,O-dimethyl salicylic acid | Iodomethyl pivalate | 2:1 | 66% | 7:1 |

Data sourced from research on salicylic acid derivatives. escholarship.org

Two-step protocols offer an alternative to the in situ generation of chloromethyl ethers. These methods typically involve the formation of a stable intermediate from the alcohol, which is then converted to the chloromethyl ether in a separate step. A common approach involves first reacting the alcohol, (+)-isomenthol, with formaldehyde (B43269) or paraformaldehyde to generate an intermediate such as a hemiformal or a formal. gatech.edugoogle.com

For instance, (+)-isomenthol can be reacted with paraformaldehyde in the presence of a catalytic amount of base to form the corresponding bis(isomenthyl) formal. gatech.edu This stable intermediate can be purified and subsequently treated with a source of anhydrous hydrogen chloride or an acid chloride to yield this compound. google.comgatech.edu Another route involves the reaction of the alcohol with formaldehyde and hydrogen chloride. orgsyn.org To maximize yield in such aqueous systems, it is often necessary to control the stoichiometry carefully and sometimes to use a desiccant like calcium chloride to remove the water formed during the reaction. google.comorgsyn.org

Two-Step Chloromethylation Protocols

Deprotonation and Subsequent Alkylation

A fundamental approach to forming the ether linkage in this compound involves the deprotonation of the parent alcohol, (+)-isomenthol, to form the corresponding alkoxide. This is typically achieved using a strong base. The resulting nucleophilic alkoxide is then reacted with a suitable electrophile, such as chloromethyl methyl ether or a related halomethylating agent.

The general reaction scheme is as follows:

Deprotonation: (+)-Isomenthol + Base → (+)-Isomenthyloxide

Alkylation: (+)-Isomenthyloxide + Chloromethylating Agent → this compound

The choice of base and solvent is critical in this process to ensure efficient deprotonation without side reactions. The reactivity of the chloromethylating agent must also be carefully considered to achieve the desired alkylation.

Nucleophilic Substitution Reactions in Synthetic Pathways

Nucleophilic substitution is a cornerstone of the synthesis of this compound. In a common pathway, the hydroxyl group of (+)-isomenthol acts as a nucleophile, attacking an electrophilic carbon. A well-established method for preparing chloromethyl ethers involves the reaction of an alcohol with formaldehyde and hydrogen chloride. This general principle can be adapted for the synthesis of this compound.

The reaction proceeds via the protonation of formaldehyde by hydrogen chloride, generating a highly reactive hydroxymethyl cation. This cation is then attacked by the hydroxyl group of (+)-isomenthol. Subsequent reaction with another equivalent of hydrogen chloride replaces the hydroxyl group of the intermediate hemiacetal with a chlorine atom, yielding the final product.

A related and often preferred method involves the reaction of the alcohol with an acetal and an acid halide, which can be catalyzed by Lewis acids like zinc(II) salts. rsc.orgdntb.gov.ua This approach can offer milder reaction conditions and improved yields. For instance, the reaction of (+)-isomenthol with dimethoxymethane (B151124) and an acyl chloride can generate the chloromethyl ether in situ. dntb.gov.ua

Advanced Synthetic Techniques

To meet the demands of modern chemical manufacturing for efficiency, control, and safety, advanced synthetic techniques are being explored for the production of chiral compounds like this compound.

Continuous Flow Synthesis Systems for Controlled Production

Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. nih.gov While specific studies on the continuous flow synthesis of this compound are not extensively reported, the principles of flow chemistry are applicable.

A hypothetical continuous flow setup would involve pumping a solution of (+)-isomenthol and a chloromethylating agent through a heated reactor coil. The precise control over reaction parameters such as temperature, residence time, and stoichiometry in a flow system can lead to higher yields and purities. The use of immobilized reagents or catalysts within the flow reactor could further simplify purification processes.

Optimization of Synthetic Pathways

The synthesis of a chiral auxiliary like this compound demands rigorous optimization to ensure the final product meets the high standards required for its application in asymmetric synthesis.

Stereochemical Purity Optimization During Synthesis

A critical aspect of the synthesis is the preservation of the stereochemical integrity of the starting material, (+)-isomenthol. Any racemization or epimerization at the chiral centers would diminish the effectiveness of the resulting auxiliary.

Maintaining chiral integrity is paramount throughout the synthetic sequence. The choice of reagents and reaction conditions plays a crucial role. For instance, in nucleophilic substitution reactions, conditions that favor an SN2 mechanism are generally preferred as they proceed with inversion of configuration at the reacting center, which, in the case of ether formation from an alcohol, preserves the stereochemistry of the alcohol backbone.

Careful control of temperature is also essential, as higher temperatures can sometimes lead to side reactions that compromise stereochemical purity. The purity of the starting (+)-isomenthol is, of course, a prerequisite for obtaining an enantiomerically pure product.

Minimization of Racemization

The synthesis of this compound involves the reaction of (+)-isomenthol with formaldehyde and hydrogen chloride. A critical aspect of this synthesis is the preservation of the stereochemical integrity of the chiral centers in the (+)-isomenthol starting material. Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can be a significant side reaction under the acidic conditions employed in this synthesis.

Studies on the isomerization and racemization of menthol isomers have shown that (+)-isomenthol can be susceptible to changes in its stereochemistry at elevated temperatures. tandfonline.com Research indicates that while isomerization of (+)-isomenthol can occur at temperatures between 185-200°C, racemization becomes a more significant issue at temperatures exceeding 200°C. tandfonline.com The mechanism of racemization likely involves the formation of a carbocation intermediate at one of the chiral centers, which can then be attacked from either face, leading to a loss of stereochemical purity.

To minimize the risk of racemization during the synthesis of this compound, careful control of reaction conditions is paramount. The following table outlines key parameters and their recommended settings to mitigate racemization.

Table 1: Reaction Conditions to Minimize Racemization

| Parameter | Recommended Condition | Rationale |

| Temperature | Maintain at or below room temperature | To prevent the input of sufficient thermal energy to overcome the activation barrier for racemization of the isomenthol (B1236540) backbone. tandfonline.com |

| Reaction Time | As short as possible | To reduce the duration of exposure of the chiral starting material and product to acidic conditions that can promote racemization. |

| Catalyst | Use of milder Lewis acids (e.g., ZnCl₂) | Stronger acids can accelerate the formation of carbocation intermediates, increasing the likelihood of racemization. wikipedia.org |

| Reagent Purity | Use of high-purity (+)-isomenthol | To ensure that the starting material is not already partially racemized. |

Detailed research findings on the direct synthesis of this compound and specific yields under conditions optimized to prevent racemization are not extensively reported in the literature. However, by analogy to the synthesis of other chloromethyl ethers and considering the stability of (+)-isomenthol, it is inferred that low-temperature protocols are essential for maintaining the optical purity of the final product.

The general procedure for the synthesis of chloromethyl ethers involves passing a stream of hydrogen chloride gas through a mixture of the alcohol and formaldehyde. orgsyn.org Cooling the reaction mixture with running water is a common practice to control the exothermic nature of the reaction and to keep the temperature low, which is consistent with the requirements for minimizing racemization of the isomenthyl group. orgsyn.org

Stereochemical Control and Chiral Purity in + Chloromethyl Isomenthyl Ether Research

Enantioselective Synthesis Strategies

The synthesis of molecules with a defined three-dimensional arrangement of atoms is a central goal of enantioselective synthesis. The use of chiral auxiliaries, such as those derived from isomenthol (B1236540), is a classic and effective approach to achieve this.

Role of Chiral Auxiliaries in Asymmetric Induction

Chiral auxiliaries function by being temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary creates a diastereomeric relationship with the two possible transition states of a subsequent reaction, leading to a difference in their activation energies. This energy difference favors the formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.

The effectiveness of a chiral auxiliary is largely dependent on its ability to enforce a rigid, well-defined conformation in the transition state. The bulky isopropyl and methyl groups of the isomenthyl moiety in "(+)-Chloromethyl isomenthyl ether" are expected to create a sterically hindered environment. This steric bias forces incoming reagents to approach the reactive center from the less hindered face, thereby inducing asymmetry. In reactions involving the formation of enolates, the chiral auxiliary can direct the approach of electrophiles. For instance, studies on related menthyl esters have shown that the chiral auxiliary can influence the facial selectivity of enolate alkylation and Michael additions. However, in some cases, simple menthyl and isomenthyl esters have been reported to provide little to no diastereoselectivity in certain reactions, such as the Birch reduction/alkylation of salicylic (B10762653) acid esters. nih.govacs.org This highlights that the effectiveness of the auxiliary is highly dependent on the specific reaction conditions and substrate. More complex derivatives, such as 8-phenylmenthol, often exhibit superior stereocontrol due to additional stabilizing interactions like π-stacking. nih.govacs.org

Asymmetric Induction in Carbon-Carbon Bond Forming Reactions

In reactions such as the Diels-Alder cycloaddition, acrylates derived from menthol (B31143) have been used to control the stereochemical outcome. The chiral auxiliary directs the approach of the diene to one face of the dienophile. Similarly, in aldol (B89426) reactions, chiral auxiliaries attached to the enolate component can effectively control the formation of new stereocenters. The stereochemical outcome is often rationalized by invoking a chelated transition state model, where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde, leading to a rigid, chair-like transition state. The substituents on the chiral auxiliary then dictate the facial selectivity of the reaction.

Stereochemical Outcomes of Reactions

The success of an asymmetric reaction is quantified by the stereochemical purity of the product, which is typically expressed in terms of diastereoselectivity and enantiomeric excess.

Diastereoselectivity and Enantiomeric Excess in Products

Diastereoselectivity refers to the preferential formation of one diastereomer over another. It is often expressed as a diastereomeric ratio (dr). Enantiomeric excess (ee) is a measure of the purity of an enantiomer in a mixture and is defined as the absolute difference between the mole fractions of the two enantiomers.

In the context of using a chiral auxiliary like "this compound," the initial product of the reaction is a diastereomer, where the newly formed stereocenter has a specific relationship to the stereocenters of the auxiliary. High diastereoselectivity in this step is crucial. Subsequent cleavage of the auxiliary yields the desired product in an enantiomerically enriched form, with the enantiomeric excess of the product being directly related to the diastereomeric excess of the intermediate.

The table below illustrates the typical diastereoselectivities observed in reactions using menthyl-based chiral auxiliaries, which can serve as an estimate for the potential performance of "this compound."

| Reaction Type | Substrate | Electrophile/Reagent | Diastereomeric Ratio (dr) |

| Alkylation | Cyclohexanone derivative with menthyl ester | Methyl Iodide | Good |

| Michael Addition | Cyclohexanone derivative with menthyl ester | Methyl vinyl ketone | Moderate to Excellent |

| Diels-Alder | Menthyl acrylate | Cyclopentadiene | Moderate |

| Birch Reduction/Alkylation | Isomenthyl 3,O-dimethyl salicylate | Iodomethyl pivalate | ~1:1 |

Note: This table is illustrative and based on data for related menthyl and isomenthyl esters, not specifically "this compound". The actual diastereoselectivity can vary significantly based on reaction conditions.

Inversion of Configuration in Stereocenters

In certain nucleophilic substitution reactions, particularly SN2 reactions, an inversion of configuration at the reacting stereocenter is observed. This phenomenon, known as the Walden inversion, occurs as the nucleophile attacks the carbon atom from the side opposite to the leaving group.

If "this compound" were used to introduce a chiral isomenthoxymethyl group onto a molecule which then undergoes a subsequent SN2 reaction at the chloromethyl carbon, an inversion of configuration at that carbon would be expected. For example, if the chlorine atom is displaced by a nucleophile, the stereochemistry of the newly formed bond will be inverted relative to the starting C-Cl bond. It is important to note that this inversion applies to the carbon atom of the chloromethyl group and not the stereocenters within the isomenthyl ring system, which remain unchanged throughout the reaction sequence.

Factors Influencing Stereocontrol in Chemical Reactions

The degree of stereocontrol in a chemical reaction is a delicate interplay of various factors. Understanding and manipulating these factors are key to achieving high levels of stereoselectivity.

Several key factors influence the stereochemical outcome of reactions employing chiral auxiliaries like "this compound":

Steric Hindrance: The size and spatial arrangement of the substituents on the chiral auxiliary are primary determinants of stereocontrol. The bulky isopropyl group of the isomenthyl moiety is designed to block one face of the reactive center, directing the approach of reagents to the opposite, less hindered face.

Conformational Rigidity: A well-defined and rigid conformation of the substrate-auxiliary conjugate in the transition state is essential for effective stereochemical communication. The cyclohexane (B81311) ring of the isomenthyl group provides a relatively rigid scaffold.

Chelation: In reactions involving metal enolates (e.g., lithium, boron, or titanium enolates), the ability of the chiral auxiliary to form a chelate with the metal ion can significantly enhance stereoselectivity by creating a more organized and rigid transition state. The ether oxygen in "this compound" could potentially participate in such chelation.

Reaction Temperature: Lower reaction temperatures generally lead to higher stereoselectivity. This is because the difference in activation energies between the diastereomeric transition states becomes more significant relative to the available thermal energy (kT), thus favoring the lower energy pathway more pronouncedly.

Solvent: The solvent can influence the conformation of the substrate and the transition state, as well as the aggregation state of organometallic reagents, thereby affecting the stereochemical outcome.

Lewis Acids: In some reactions, the addition of a Lewis acid can enhance stereocontrol by coordinating to both the substrate and the reagent, leading to a more ordered transition state.

Reactivity and Reaction Mechanisms of + Chloromethyl Isomenthyl Ether

General Reaction Classes

The reactivity of (+)-chloromethyl isomenthyl ether is dictated by the interplay of the ether oxygen and the adjacent chloromethyl group. This structure allows for several classes of chemical reactions.

The oxidation of ethers, particularly those with adjacent activating groups, can lead to the formation of carbonyl compounds. For secondary methyl ethers, a proposed mechanism for oxidation, for instance by using calcium hypochlorite (B82951) in acidic conditions, involves an initial chlorination at the ether oxygen to form an oxonium ion. nih.gov This is followed by an E2 elimination at the most substituted carbon to generate a stable oxocarbenium intermediate. This intermediate is then trapped by water to form a hemiacetal, which subsequently collapses to yield the corresponding ketone. nih.gov

While specific studies on the oxidation of this compound are not extensively documented, the general principles of ether oxidation suggest that under controlled conditions, it could potentially be oxidized. nih.govacsgcipr.orgpbworks.com The presence of the isomenthyl group, a secondary alkyl structure, makes the ether susceptible to oxidation to a ketone under specific conditions, such as with reagents like sodium hypochlorite in acetic acid. acsgcipr.orgpbworks.comrug.nl

Table 1: Proposed Steps in the Oxidation of a Secondary Ether

| Step | Description | Intermediate |

| 1 | Chlorination of the ether oxygen. | Oxonium ion |

| 2 | E2 elimination at the substituted carbon. | Oxocarbenium ion |

| 3 | Nucleophilic attack by water. | Hemiacetal |

| 4 | Collapse of the hemiacetal. | Ketone |

This table is based on a general mechanism for the oxidation of secondary methyl ethers. nih.gov

The reduction of the chloromethyl group in this compound would involve the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond. This transformation is a common reaction for alkyl halides. unacademy.comlibretexts.org Typical reducing agents for this purpose include metal-hydride reagents like lithium aluminum hydride (LiAlH₄) or dissolving metal reductions, such as zinc in the presence of an acid. libretexts.orgyoutube.com

The general mechanism for the reduction of an alkyl halide with a metal and acid involves the transfer of electrons from the metal to the alkyl halide, leading to the formation of a carbanionic intermediate, which is then protonated by the acid source. libretexts.orgstackexchange.com Alternatively, radical reduction pathways can also be employed using reagents like tris(trimethylsilyl)silane (B43935) in the presence of a radical initiator. acs.org

While specific examples for this compound are not prevalent in the reviewed literature, the reactivity of the C-Cl bond suggests that it would be amenable to standard alkyl halide reduction conditions. unacademy.comlibretexts.org

The most significant area of reactivity for this compound is nucleophilic substitution at the chloromethyl carbon. The chlorine atom serves as a good leaving group, and the adjacent ether oxygen plays a crucial role in stabilizing the transition state and any potential carbocationic intermediate.

The chloromethyl group is an electrophilic center susceptible to attack by a wide range of nucleophiles. wikipedia.orglibretexts.org This allows for the introduction of various functional groups, making this compound a potentially useful synthetic intermediate. The general form of this reaction is the displacement of the chloride ion by a nucleophile.

Common nucleophiles that can participate in these reactions include:

Oxygen nucleophiles: Alcohols, water, carboxylates.

Nitrogen nucleophiles: Amines, azides.

Sulfur nucleophiles: Thiols, thiolates.

Carbon nucleophiles: Cyanide, organometallic reagents.

The use of the related chloromethyl methyl ether (MOM-Cl) as a protecting group for alcohols is a well-established synthetic strategy, proceeding via nucleophilic substitution. wikipedia.orgorgsyn.org By analogy, this compound can be used to introduce a chiral isomenthoxymethyl protecting group.

Nucleophilic substitution at the chloromethyl group of this compound can proceed through either an S_N1 (unimolecular nucleophilic substitution) or S_N2 (bimolecular nucleophilic substitution) mechanism, or a combination of both, depending on the reaction conditions. masterorganicchemistry.commasterorganicchemistry.com

The S_N1 mechanism involves a two-step process where the rate-determining step is the departure of the leaving group (chloride) to form a carbocation intermediate. masterorganicchemistry.comlibretexts.org This carbocation is then rapidly attacked by the nucleophile. For α-chloroethers like this compound, the S_N1 pathway is particularly favored due to the resonance stabilization of the resulting oxocarbenium ion by the adjacent ether oxygen. youtube.comstackexchange.comdoubtnut.com This stabilization significantly lowers the activation energy for carbocation formation. stackexchange.com

The S_N2 mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comiitk.ac.in This mechanism involves a backside attack, leading to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com The rate of an S_N2 reaction is sensitive to steric hindrance at the electrophilic carbon. pw.livebyjus.com Since the chloromethyl group is a primary halide, it is sterically accessible, making the S_N2 pathway viable. masterorganicchemistry.com

Table 2: Comparison of S_N1 and S_N2 Mechanisms for this compound

| Feature | S_N1 Mechanism | S_N2 Mechanism |

| Kinetics | First-order rate law: Rate = k[Ether] | Second-order rate law: Rate = k[Ether][Nucleophile] |

| Intermediate | Oxocarbenium ion (resonance stabilized) | None (concerted mechanism) |

| Stereochemistry | Racemization (if a new stereocenter is formed) | Inversion of configuration |

| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Substrate Structure | Favored due to stabilized carbocation | Favored due to low steric hindrance (primary halide) |

The choice between the S_N1 and S_N2 pathway can be influenced by several factors. Strong, anionic nucleophiles and polar aprotic solvents tend to favor the S_N2 mechanism. Conversely, weak, neutral nucleophiles and polar protic solvents that can solvate both the leaving group and the carbocation intermediate promote the S_N1 mechanism.

Substitution Reactions

Specific Reaction Types and Transformations

A key application of the reactivity of this compound is its use as a chiral auxiliary in stereoselective alkylation reactions. In this role, the chiral isomenthyl group directs the approach of reagents to a prochiral center, leading to the preferential formation of one enantiomer or diastereomer of the product.

Another significant transformation is its use in protection chemistry. Similar to how chloromethyl methyl ether is used to install the methoxymethyl (MOM) protecting group on alcohols, this compound can be employed to introduce the chiral isomenthoxymethyl ether protecting group. wikipedia.orgorgsyn.org This can be particularly useful in multi-step syntheses where the chirality of the protecting group can influence the stereochemical outcome of subsequent reactions.

The synthesis of α-chloroketones is another area where the reactivity of similar structures is exploited. nih.govnih.govorganic-chemistry.org While not directly documented for this compound, the principles of α-halogenation of carbonyl compounds are well-established. libretexts.orgyoutube.com

Reactivity Modulations by Steric and Electronic Effects

The reactivity of this compound is significantly influenced by both steric and electronic factors originating from its molecular structure.

Steric Effects: The isomenthyl group is a bulky, sterically demanding substituent derived from isomenthol (B1236540). This steric hindrance can modulate the rate and outcome of its reactions. In nucleophilic substitution reactions, a bulky nucleophile may approach the electrophilic chloromethyl carbon at a slower rate compared to reactions with less hindered α-halo ethers like chloromethyl methyl ether. This steric bulk can also impart diastereoselectivity in reactions with other chiral molecules, a key feature in asymmetric synthesis.

Electronic Effects: The oxygen atom of the ether linkage plays a crucial electronic role. Its lone pairs can stabilize an adjacent positive charge through resonance, which favors reaction pathways with carbocation character (SN1-like). This stabilization makes the chlorine a good leaving group. The electronegativity of the oxygen also polarizes the C-O bond.

The interplay of these effects is evident when comparing the reactivity of different substrates. For example, in the reactions of 6-(chloromethyl)-6-methylfulvene, the choice of nucleophile dictates the reaction pathway: hard nucleophiles tend to attack the exocyclic double bond, whereas other nucleophiles can result in SN2 substitution at the chloromethyl group. nih.gov Similarly, in the oxidative esterification of alcohols catalyzed by ionic liquids, the length of the alkyl chain on the imidazolium (B1220033) cation (a steric and electronic modification) affects the stability of the active N-heterocyclic carbene (NHC) catalyst, thereby influencing the reaction's success. nih.gov For this compound, the combination of the bulky, electron-donating alkyl group (isomenthyl) and the adjacent ether oxygen creates a unique electronic environment at the reactive center, governing its utility as a chiral building block.

Applications in Asymmetric Organic Synthesis

As a Chiral Intermediate for Complex Organic Molecule Synthesis

The inherent chirality and reactive chloromethyl group of (+)-chloromethyl isomenthyl ether make it an effective chiral building block for the synthesis of more complex organic molecules. Its isomenthyl moiety serves as a temporary chiral auxiliary, guiding the stereochemical outcome of subsequent reactions before being cleaved.

One notable application is in the diastereoselective alkylation of enolates. The bulky isomenthyl group effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. This strategy has been employed in the synthesis of α-alkylated carbonyl compounds with a high degree of stereocontrol. For instance, the lithium enolate of a ketone can be reacted with this compound to form an intermediate ether. Subsequent deprotonation and alkylation occur with high diastereoselectivity due to the steric hindrance imposed by the chiral auxiliary. Finally, reductive cleavage of the ether linkage reveals the α-alkylated ketone with a newly created stereocenter.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, the principles of its application as a chiral intermediate are well-established through studies with analogous menthyl-derived auxiliaries. These studies demonstrate the potential for this compound to be a key component in synthetic routes toward intricate molecular targets.

Chiral Reagent in Stereoselective Transformations

As a chiral reagent, this compound directly participates in reactions to induce chirality in the substrate. Its primary role is to act as a source of a chiral methoxymethyl group or to function as a chiral electrophile in substitution reactions.

A significant application lies in the synthesis of optically pure α-branched α-amino acids. ariel.ac.il While the original research utilized the enantiomeric chloromethyl (-)-menthyl ether, the principles are directly applicable to the (+)-isomenthyl derivative. ariel.ac.il In this methodology, nitrones are reacted with potassium cyanide and chloromethyl menthyl ether to form diastereomeric mixed acetals. ariel.ac.il These diastereomers can be separated by chromatography, and subsequent hydrolysis and cleavage of the N-O bond yield the corresponding α-methyl-α-amino amides, which can then be hydrolyzed to the desired α-methyl-α-amino acids in high enantiopurity. ariel.ac.il The stereochemical outcome is dictated by the configuration of the menthyl or isomenthyl group.

The following table illustrates the diastereoselectivity that can be achieved in such transformations, based on analogous systems.

Precursor for Development of Pharmaceutical and Therapeutic Agents (Focus on Synthetic Routes)

The ability to introduce chirality with high fidelity makes this compound a valuable precursor in the synthesis of pharmaceutical intermediates. Chiral molecules are of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov

Synthetic routes targeting chiral active pharmaceutical ingredients (APIs) can incorporate this compound to establish key stereocenters early in the synthesis. For example, in the synthesis of chiral amines, which are common moieties in many pharmaceuticals, the isomenthoxymethyl group can be used as a chiral directing group. An appropriate nitrogen-containing substrate can be alkylated with this compound. Subsequent manipulations of the molecule, guided by the stereochemistry of the isomenthyl group, can lead to the desired chiral amine after cleavage of the auxiliary.

While specific, publicly disclosed industrial synthetic routes for commercial drugs that explicitly use this compound are scarce, the utility of chiral auxiliaries in pharmaceutical synthesis is a well-established practice. nih.govpharmacompass.com The application of this specific reagent would follow established protocols for asymmetric synthesis, such as in the construction of chiral side chains or core structures of complex drug molecules.

Applications in Specialty Chemical and Material Production (Focus on Chemical Synthesis)

The principles of asymmetric synthesis employing this compound extend to the production of specialty chemicals and advanced materials where chirality is a key determinant of function. This includes the synthesis of chiral polymers, liquid crystals, and other materials with unique optical or electronic properties.

In the realm of polymer chemistry, chiral monomers can be synthesized using this compound to introduce stereocenters. The polymerization of such monomers can lead to chiral polymers with helical structures or other forms of supramolecular chirality. These materials are of interest for applications in chiral chromatography, as enantioselective catalysts, and in optical devices. For instance, a monomer containing a reactive group could be alkylated with this compound, and the resulting chiral monomer could then be polymerized. The bulky isomenthyl groups would influence the polymer's chain conformation, potentially leading to materials with predictable and useful chiroptical properties.

The synthesis of such specialty chemicals would involve the reaction of a suitable substrate with this compound, followed by further functionalization or polymerization steps. The key advantage conferred by the chiral ether is the ability to impart a specific three-dimensional structure to the final product, which is often crucial for its desired application.

Role in Advanced Chemical Transformations

Protecting Group Chemistry

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. This process is known as functional group protection. Ethers are frequently employed as protecting groups for alcohols because they mask the acidity and reactivity of the hydroxyl group. youtube.com

(+)-Chloromethyl isomenthyl ether serves as a reagent for the introduction of a chiral protecting group for hydroxyl functionalities. nih.govuobaghdad.edu.iq When an alcohol reacts with this compound, it is converted into an isomenthoxymethyl (IMOM) ether. This transformation serves two primary purposes: it protects the alcohol from unwanted reactions, and because the isomenthyl group is itself chiral, the reaction introduces a chiral auxiliary into the molecule. nih.gov

The reaction of a racemic or prochiral alcohol with the enantiomerically pure this compound results in the formation of a mixture of diastereomers. These newly formed diastereomeric ethers possess distinct physical and spectroscopic properties, which can be exploited in subsequent steps for separation or to influence the stereochemical course of other reactions. The bulky nature of the isomenthyl group provides significant steric hindrance, which can direct the approach of reagents in a diastereoselective manner. researchgate.net

Generation of Reactive Intermediates (e.g., Carbenes, Electrophiles)

This compound functions as a source of a key reactive intermediate: an electrophile. As a member of the chloroalkyl ether class of compounds, it is a potent alkylating agent. nih.govnih.gov The molecule's reactivity is centered on the chloromethyl group (-CH₂Cl).

The carbon atom in the chloromethyl group is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. This makes it susceptible to nucleophilic attack. In synthetic applications, nucleophiles such as the oxygen atom of an alcohol will attack this electrophilic carbon, displacing the chloride ion in an Sₙ2-type reaction. This process results in the formation of a new carbon-oxygen bond, thereby attaching the chiral (+)-isomenthoxymethyl group to the substrate. libretexts.org The compound itself is therefore best described as an electrophilic alkylating agent. nih.gov

Derivatization for Enantiomer Separation

One of the critical challenges in chemistry is the separation of enantiomers, which are non-superimposable mirror-image isomers. Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated by standard techniques like distillation or conventional chromatography. A common strategy to overcome this is to convert the mixture of enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent. nih.gov

This compound is employed as a homochiral derivatizing agent for this purpose. When a racemic mixture (a 50:50 mixture of two enantiomers) of a chiral alcohol or another nucleophilic compound is reacted with enantiomerically pure this compound, a mixture of two diastereomers is formed.

For instance, the reaction of a racemic alcohol (containing both R and S enantiomers) with this compound would yield two products: (R)-alcohol-(+)-IMOM ether and (S)-alcohol-(+)-IMOM ether. These two products are diastereomers. Unlike the original enantiomers, diastereomers have different physical properties, including melting points, boiling points, solubilities, and affinities for chromatographic stationary phases. researchgate.net This difference allows for their separation by standard laboratory techniques such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC). ariel.ac.ilnih.govmdpi.com Once the diastereomers are separated, the chiral (+)-isomenthoxymethyl group can be chemically cleaved to release the individual, enantiomerically pure alcohols. A study on the diastereomer, chloromethyl (–)‐menthyl ether, demonstrated that diastereomeric acetals formed using this reagent could be readily separated by simple silica gel column chromatography. ariel.ac.il

Compound Properties

| Property | Value | Source(s) |

| CAS Number | 144177-48-0 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₁₁H₂₁ClO | sigmaaldrich.comscbt.com |

| Molecular Weight | 204.74 g/mol | sigmaaldrich.comscbt.com |

| Boiling Point | 206 °C | sigmaaldrich.com |

| Density | 0.988 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.468 | sigmaaldrich.com |

| Optical Activity | [α]20/D +57° | sigmaaldrich.com |

Theoretical and Computational Investigations of + Chloromethyl Isomenthyl Ether

Quantum Chemical Studies

Quantum chemical studies provide profound insights into the electronic structure and reactivity of molecules. For (+)-Chloromethyl isomenthyl ether, these computational methods are instrumental in understanding its behavior at a subatomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of molecules, including their geometry, and electronic properties.

Recent studies have employed DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, to obtain optimized ground state geometries of related chloroalkyl ethers. nih.gov These calculations are crucial for understanding the molecule's stability and reactivity. The application of DFT provides a foundational understanding of the electron density distribution and how it influences the molecule's chemical behavior.

Molecular Orbital Analysis (e.g., HOMO, LUMO, Bond-Antibond Interactions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. aimspress.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap generally signifies higher reactivity. researchgate.netnih.gov

In molecules like this compound, the HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net Analysis of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The interaction between the lone pair of the ether oxygen and the antibonding orbital of the carbon-chlorine bond (n -> σ* interaction) is a critical factor in determining the molecule's conformational preferences and reactivity. imperial.ac.uklew.ro This type of hyperconjugative interaction can lead to a weakening of the C-Cl bond. imperial.ac.uk

| Property | Significance |

|---|---|

| HOMO Energy | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | A smaller gap suggests higher chemical reactivity and lower kinetic stability. aimspress.com |

Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a pivotal role in its physical and chemical properties. For this compound, with its chiral centers and flexible ether linkage, conformational analysis is particularly important.

Origin of Chiral Conformation Preferences (e.g., Anomeric Effect)

The preference for specific conformations in molecules like this compound is often governed by stereoelectronic effects, most notably the anomeric effect. researchgate.net The anomeric effect describes the tendency of a heteroatomic substituent on a heterocyclic ring to adopt an axial orientation rather than the sterically less hindered equatorial position. rsc.org This phenomenon is not limited to cyclic systems and is observed in acyclic molecules with the general formula X-C-Y, where X and Y are heteroatoms. rsc.org

The anomeric effect is primarily attributed to a stabilizing hyperconjugative interaction between a lone pair (n) on one heteroatom and the antibonding orbital (σ) of the bond between the central carbon and the other heteroatom. rsc.orgrsc.org In the case of this compound, this would involve the interaction between a lone pair on the ether oxygen and the σ orbital of the C-Cl bond. This n -> σ* interaction is most effective when the lone pair and the C-Cl bond are anti-periplanar, a geometry that favors a gauche conformation. researchgate.net This stabilization of the axial or gauche conformer can override steric considerations that would typically favor an anti-periplanar or equatorial arrangement. researchgate.net

Energy Well Analysis and Rotational Isomeric State Models

To fully characterize the conformational landscape of this compound, energy well analysis and rotational isomeric state (RIS) models can be employed. These methods help to identify the stable conformers (energy minima) and the energy barriers between them.

By systematically rotating the bonds of the chloromethyl ether group, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformations. The relative energies of these conformers can be calculated, providing insight into their population distribution at a given temperature. The energy barriers between these minima determine the rate of interconversion between different conformations.

Thermodynamic Studies of Isomerization Reactions

The energy difference between conformers can be determined experimentally or calculated using computational methods. lew.ro This energy difference (ΔE) is related to the equilibrium constant (K) of the isomerization reaction by the equation ΔE = -RT lnK, where R is the gas constant and T is the temperature in Kelvin. lew.ro By studying how the equilibrium shifts with temperature, thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of isomerization can be determined. These parameters provide a complete thermodynamic profile of the conformational equilibrium.

Computational Modeling for Stereoselectivity Prediction

The prediction of stereoselectivity in chemical reactions is a fundamental challenge in organic synthesis. Computational modeling has emerged as a powerful tool to understand the underlying principles governing stereochemical outcomes and to rationally design more selective catalysts and reactions. In the context of chiral compounds such as this compound, computational methods can provide invaluable insights into the transition states and intermolecular interactions that dictate the preferential formation of one stereoisomer over another. These models are broadly categorized into quantum mechanics (QM), molecular mechanics (MM), and molecular dynamics (MD) simulations.

Molecular Mechanics Applications

Molecular mechanics (MM) is a computational method that utilizes classical mechanics to model the potential energy surface of molecules. mdpi.com Unlike the more computationally intensive quantum mechanics methods, MM treats atoms as spheres and bonds as springs, with a set of parameters known as a force field to describe the energy of a given molecular conformation. This approach allows for the rapid calculation of molecular geometries and energies, making it particularly well-suited for large and complex systems, including the diastereomeric transition states that are key to understanding stereoselectivity. mdpi.com

In the study of stereoselective reactions involving this compound, molecular mechanics can be employed to model the interactions between the chiral reagent and a prochiral substrate. The core principle is to calculate the energies of all possible transition state structures leading to the different stereoisomeric products. The transition state with the lower calculated energy is predicted to be the one that is preferentially formed, thus determining the major product of the reaction.

The accuracy of molecular mechanics predictions is heavily dependent on the quality of the force field used. Force fields are parameterized based on experimental data and high-level quantum mechanical calculations for a range of molecules. For a specific and potentially novel molecule like this compound, a standard force field may need to be augmented or specifically parameterized to accurately represent the torsional parameters and non-bonded interactions involving the ether and chloro functionalities in the context of the bulky isomenthyl group.

A typical workflow for applying molecular mechanics to predict the stereoselectivity of a reaction involving this compound would involve the following steps:

Conformational Search: A thorough conformational search of the chiral reagent, the substrate, and the possible transition state assemblies is performed. This is crucial as the relative energies of different conformers can significantly influence the predicted outcome.

Transition State Modeling: Plausible transition state geometries for the formation of each possible stereoisomer are constructed. This often involves knowledge of the reaction mechanism.

Energy Minimization: The energies of these transition state models are minimized using a suitable molecular mechanics force field. This process optimizes the geometry to a local minimum on the potential energy surface.

Stereoselectivity Prediction: The relative energies of the minimized transition state structures are used to predict the diastereomeric or enantiomeric excess. The predicted product ratio can be calculated using the Boltzmann distribution, which relates the energy difference between the transition states to their relative populations at a given temperature.

For instance, in an alkylation reaction where this compound is used as a chiral electrophile reacting with a prochiral nucleophile, two primary diastereomeric transition states would be modeled: one leading to the (R)-product and the other to the (S)-product at the newly formed stereocenter.

Below is a hypothetical data table illustrating the kind of results that would be generated from a molecular mechanics study predicting the stereoselectivity of a reaction with this compound.

| Transition State | Force Field | Steric Energy (kcal/mol) | Predicted Diastereomeric Ratio (at 298 K) |

| TS leading to (R)-product | MMFF94 | 15.2 | 92:8 |

| TS leading to (S)-product | MMFF94 | 16.8 | |

| TS leading to (R)-product | AMBER | 14.9 | 95:5 |

| TS leading to (S)-product | AMBER | 16.9 |

This table is a hypothetical representation of data that could be generated from a molecular mechanics study and does not represent actual experimental or published computational results.

The data in the table would be interpreted to suggest that the transition state leading to the (R)-product is lower in energy, and therefore, the (R)-product would be the major diastereomer formed. The difference in the steric energies (ΔE) between the two transition states directly correlates with the predicted diastereomeric ratio. Different force fields might give slightly different absolute energies but should ideally predict the same stereochemical preference.

The application of molecular mechanics, while powerful for its speed and ability to handle large systems, is ultimately a model. nih.gov The results are a prediction and are most powerful when used in conjunction with experimental validation. nih.gov Furthermore, for reactions where electronic effects are dominant or for understanding the finer details of bond making and breaking, higher-level quantum mechanical calculations are often necessary to supplement the molecular mechanics approach. mdpi.com

Analytical Characterization and Stereochemical Assessment in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure and stereochemistry of (+)-chloromethyl isomenthyl ether.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum of an ether is characterized by a strong absorption band resulting from the C–O single-bond stretching vibration, which typically appears in the range of 1050 to 1150 cm⁻¹. libretexts.org For phenyl alkyl ethers, two distinct strong absorbance bands for C–O stretching are observed at approximately 1050 and 1250 cm⁻¹. libretexts.org In the case of this compound, the presence of the ether linkage is a key feature.

Furthermore, the application of inline IR spectroscopy, such as ReactIR™, offers the capability for real-time monitoring of the synthesis of this compound. mt.comcam.ac.uk By placing an IR probe directly into the reaction vessel, the progress of the reaction can be continuously tracked by monitoring the appearance of characteristic peaks of the product and the disappearance of reactant peaks. mt.comcam.ac.uknih.gov This allows for precise control over reaction conditions to optimize yield and purity.

Table 1: Characteristic IR Absorption Bands for Ethers

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C-O Stretch (Aliphatic Ethers) | 1050 - 1150 | Strong |

| C-O Stretch (Phenyl Alkyl Ethers) | 1050 and 1250 | Strong |

This table is based on general spectroscopic principles and is intended for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound. In ¹H NMR, the protons on the carbon adjacent to the ether oxygen are deshielded and typically resonate in the 3.4 to 4.5 δ range. libretexts.org The specific chemical shifts and coupling patterns of the protons in the isomenthyl group provide a unique fingerprint for the molecule.

To assess the enantiomeric purity, ¹H NMR spectroscopy in conjunction with chiral shift reagents is a powerful technique. acs.orgslideshare.netnih.gov Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to the NMR sample. slideshare.net These reagents form diastereomeric complexes with the enantiomers of the chiral substrate, leading to differential chemical shifts for corresponding protons in the two enantiomers. acs.orgnih.govharvard.edu This allows for the direct integration of the signals to determine the enantiomeric excess (ee). slideshare.net

Table 2: Illustrative ¹H NMR Data for Ethers and the Effect of Chiral Shift Reagents

| Proton Environment | Typical Chemical Shift (δ) without Shift Reagent | Expected Change with Chiral Shift Reagent |

| H-C-O (Ether) | 3.4 - 4.5 | Downfield shift and splitting of signals for enantiomers |

| Isomenthyl Protons | 0.8 - 2.5 | Downfield shift and splitting of signals for enantiomers |

This table provides a generalized representation of expected NMR characteristics.

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would confirm the molecular weight of 204.74 g/mol . sigmaaldrich.comscbt.com The fragmentation of ethers in MS is characterized by cleavage alpha to the oxygen atom. libretexts.orgmiamioh.eduyoutube.comwhitman.edu For this compound, this would involve the loss of alkyl radicals from the isomenthyl group or the chloromethyl group.

The presence of a chlorine atom introduces a characteristic isotopic pattern, with the M+2 peak being approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. wikipedia.org Fragmentation can also be initiated by the halogen, leading to the loss of a chlorine radical.

Table 3: Predicted Key Fragmentation Patterns for this compound in MS

| Fragment | Proposed Structure | m/z |

| [M]⁺ | [C₁₁H₂₁ClO]⁺ | 204/206 |

| [M-CH₂Cl]⁺ | [C₁₀H₁₉O]⁺ | 155 |

| [M-C₃H₇]⁺ | [C₈H₁₄ClO]⁺ | 161/163 |

| [CH₂OCl]⁺ | [CH₂OCl]⁺ | 65/67 |

This table presents a hypothetical fragmentation pattern based on general principles of mass spectrometry.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity and, most importantly, the enantiomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric excess of chiral compounds like this compound. uma.esresearchgate.netheraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used and can be operated in both normal and reversed-phase modes. eijppr.com

For compounds like menthol (B31143) and its derivatives that lack a strong chromophore for UV detection, pre-column derivatization with a UV-active agent can be employed. researchgate.netgoogle.com Alternatively, a refractive index (RI) detector can be used. nih.govsielc.com The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers in the chromatogram. mdpi.com

Table 4: Example of Chiral HPLC Parameters for Isomer Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol or Acetonitrile/Water |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (with derivatization) or Refractive Index (RI) |

This table provides a general example of HPLC conditions and would require optimization for the specific compound.

Gas Chromatography (GC) with a chiral stationary phase is a highly effective method for the separation of volatile enantiomers, making it well-suited for the analysis of this compound. nih.govmdpi.comchromatographyonline.comgcms.cz Modified cyclodextrins are frequently used as chiral selectors in the stationary phase for the separation of terpenes and their derivatives. chromatographyonline.comresearchgate.netresearchgate.net

The enantiomers of the compound will exhibit different retention times on the chiral column, allowing for their quantification and the determination of enantiomeric excess. acs.orgresearchgate.netnih.gov The choice of the specific cyclodextrin (B1172386) derivative and the temperature program of the GC oven are critical parameters that need to be optimized for achieving baseline separation of the enantiomers. gcms.czresearchgate.net

Table 5: Typical Chiral GC Setup for Enantiomer Resolution

| Parameter | Specification |

| Column | Fused silica (B1680970) capillary with a chiral stationary phase (e.g., derivatized cyclodextrin) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Oven Program | Temperature gradient optimized for separation |

This table outlines a general setup for chiral GC analysis and requires method development for specific applications.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure and, for chiral molecules, their absolute configuration. researchgate.neted.ac.uk This technique provides direct insight into the spatial arrangement of atoms in a crystalline solid. researchgate.netresearchgate.net The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.netnih.gov

For chiral molecules, the determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net This effect, which is more pronounced for crystals containing atoms heavier than oxygen, allows for the differentiation between a structure and its mirror image (enantiomer). researchgate.net The absolute structure of an enantiopure molecular crystal can be established, which in turn defines the absolute configuration of the constituent molecules. ed.ac.uk A key parameter in this analysis is the Flack parameter, which should be close to 0.0 for a correctly assigned structure. researchgate.netcaltech.edu

While direct X-ray analysis of this compound is not extensively detailed in readily available literature, the principles of the technique are widely applied to analogous chiral auxiliaries and ether derivatives. researchgate.netjournals.co.zawikipedia.org For instance, the absolute configurations of chiral phthalic acid esters of alcohols have been determined by using the camphorsultam moiety as an internal standard of known absolute configuration. researchgate.net Similarly, the structures of complex molecules like itraconazole (B105839) derivatives and various natural products have been elucidated through single-crystal X-ray diffraction. researchgate.netacs.org In cases where a high-quality single crystal of the target molecule is difficult to obtain, co-crystallization with a chiral compound of known configuration can be employed. researchgate.net

Table 1: Key Concepts in X-ray Crystallography for Absolute Configuration

| Term | Description | Relevance to this compound |

| Absolute Configuration | The precise three-dimensional spatial arrangement of atoms or groups at a stereocenter. nih.govcaltech.edu | Defines the specific stereoisomer, distinguishing this compound from its enantiomer. |

| Chiral Auxiliary | A stereogenic group temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.orgtcichemicals.com | This compound functions as a chiral auxiliary in asymmetric synthesis. wikipedia.org |

| Anomalous Dispersion | A phenomenon where X-ray scattering factors of atoms are slightly altered, allowing for the determination of absolute structure. researchgate.net | The physical basis for distinguishing between the two enantiomers of the ether in a diffraction experiment. |

| Flack Parameter | A value refined during crystallographic analysis that indicates the correctness of the assigned absolute structure. A value near 0 is ideal. researchgate.netcaltech.edu | Would be used to validate the determined absolute configuration of a this compound crystal. |

| Single Crystal | A solid in which the crystal lattice of the entire sample is continuous and unbroken to the edges of the sample, with no grain boundaries. | A prerequisite for single-crystal X-ray diffraction analysis. |

Polarimetry for Optical Rotation Measurement

Polarimetry is a crucial technique for characterizing chiral substances by measuring their ability to rotate the plane of plane-polarized light. libretexts.org This property is known as optical activity and is a hallmark of chiral molecules. libretexts.orgyoutube.com Enantiomers rotate light by equal magnitudes but in opposite directions. libretexts.orgmasterorganicchemistry.com The direction of rotation is denoted by (+) or (d) for dextrorotatory (clockwise) and (-) or (l) for levorotatory (counter-clockwise). youtube.commasterorganicchemistry.com

The specific rotation, [α], is a standardized measure of a compound's optical activity. It is calculated from the observed rotation (α) using the concentration of the solution (c) and the path length of the polarimeter tube (l). masterorganicchemistry.com The measurement is typically performed at a specific temperature (e.g., 20°C) and wavelength (e.g., the D-line of a sodium lamp, 589 nm). masterorganicchemistry.comsigmaaldrich.com

For this compound, the positive sign in its name indicates it is dextrorotatory. The specific rotation is a key quality control parameter, confirming the identity and assessing the enantiomeric purity of the compound. sigmaaldrich.comwikipedia.org A significant deviation from the established specific rotation value can indicate the presence of its enantiomer or other impurities. Polarimetry is also used to determine the enantiomeric excess (ee) of a sample, which quantifies the purity of one enantiomer in a mixture. libretexts.orgnih.gov

Table 2: Optical Rotation Data for this compound

| Property | Value | Conditions | Reference |

| Specific Rotation [α]D | +57° | 20°C, neat (undiluted liquid) | sigmaaldrich.com |

| Refractive Index (n D) | 1.468 | 20°C | sigmaaldrich.com |

This interactive table summarizes the key optical properties reported for this compound.

Real-Time Monitoring Techniques in Synthetic Chemistry

The advancement of Process Analytical Technology (PAT) has revolutionized the monitoring of chemical reactions, including asymmetric syntheses that often employ chiral compounds. nih.govresearchgate.net These techniques allow for the real-time, in-situ analysis of reaction parameters, providing a deeper understanding of reaction kinetics, mechanisms, and endpoints without the need for traditional sampling. researchgate.netyoutube.com

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful PAT tool for monitoring the progress of syntheses, such as the formation of ethers. elsevierpure.comnih.govyoutube.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously. youtube.comnih.gov This allows researchers to track the disappearance of reactant peaks and the appearance of product peaks, confirming reaction initiation, progression, and completion. youtube.comyoutube.com For the synthesis of chloroalkyl ethers, monitoring specific vibrational frequencies corresponding to key functional groups can provide valuable kinetic and mechanistic data. nih.govorganic-chemistry.org This method is particularly advantageous for reactions involving hazardous or unstable intermediates, as it avoids sampling. researchgate.net

Other real-time monitoring techniques like Raman spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed. researchgate.net These methods provide complementary information, helping to ensure the quality and efficiency of the synthetic process for compounds like this compound. nih.govresearchgate.net The data gathered from these in-situ techniques are crucial for process optimization, ensuring robust and safe scale-up from the laboratory to industrial applications. researchgate.net

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways and Catalysis

The utility of a chiral auxiliary is defined by its effectiveness in a diverse range of chemical transformations. For (+)-chloromethyl isomenthyl ether, a key area of future research lies in exploring its application in novel reaction pathways and catalytic processes. While menthol (B31143) and its derivatives have a long history as chiral auxiliaries, the specific reactivity of the chloromethyl ether functional group in the context of the isomenthyl scaffold remains largely uncharted territory. nih.gov

Future investigations could focus on its performance in reactions where a bulky, sterically demanding chiral auxiliary can enforce high levels of facial selectivity. Examples of potential reaction classes to be explored are detailed in the table below.

| Reaction Class | Potential Application of this compound | Expected Outcome |

| Ene Reactions | As a chiral controller in intramolecular and intermolecular ene reactions. wikipedia.org | Synthesis of chiral homoallylic alcohols and amines with high diastereoselectivity. |

| Diels-Alder Reactions | Directing the stereochemical outcome of cycloadditions with various dienophiles. | Formation of enantiomerically enriched cyclic and bicyclic systems. |

| [2+2] Cycloadditions | Controlling the stereochemistry in the formation of cyclobutane (B1203170) rings. | Access to chiral cyclobutane derivatives, which are valuable building blocks. |

| Catalytic Processes | As a ligand precursor for asymmetric catalysis after modification. | Development of novel chiral catalysts for a range of transformations. |

The development of catalytic systems where this compound or its derivatives act as chiral ligands is a particularly promising avenue. nih.gov This could involve the synthesis of phosphine, N-heterocyclic carbene (NHC), or other ligand types incorporating the isomenthyl moiety, which could then be applied in transition-metal-catalyzed reactions such as asymmetric hydrogenation, cross-coupling, and C-H activation. acs.orgchiralpedia.comfrontiersin.org

Development of New Asymmetric Synthetic Methodologies

The core function of a chiral auxiliary is to enable the development of new and efficient asymmetric synthetic methodologies. researchgate.net For this compound, this involves moving beyond its potential use in established reactions and designing novel synthetic sequences that leverage its unique structural features.

One promising direction is the development of organocatalytic methods where the isomenthyl group can induce stereoselectivity. nih.gov This could involve its attachment to a substrate that then participates in an organocatalyzed reaction, or the development of a new class of organocatalysts derived from (+)-isomenthol.

Furthermore, the development of methodologies for the diastereoselective functionalization of the ether linkage itself could open up new synthetic possibilities. This could lead to the generation of novel chiral building blocks that are not readily accessible through other means. The table below outlines some potential new methodologies.

| Synthetic Methodology | Description | Potential Impact |

| Organocatalytic Cascade Reactions | Designing multi-step reactions catalyzed by small organic molecules, where the isomenthyl group directs the stereochemistry of multiple bond-forming events. | Highly efficient and atom-economical synthesis of complex chiral molecules. |

| Stereodivergent Synthesis | Utilizing this compound in combination with other chiral reagents or catalysts to selectively access any desired stereoisomer of a product. | Enhanced flexibility and control in asymmetric synthesis. |

| Remote Stereocontrol | Investigating the ability of the bulky isomenthyl group to influence the stereochemistry of reactions occurring at a distance from the auxiliary. | New strategies for the synthesis of complex acyclic and macrocyclic structures. |

Advanced Chiral Reagent Design and Application

The design of advanced chiral reagents based on the this compound scaffold is a critical area for future research. This involves the synthesis of new molecules where the isomenthyl group is covalently attached to a reactive moiety, thereby creating a chiral reagent capable of transferring stereochemical information.

A significant focus will be on the development of recoverable and reusable chiral auxiliaries . rsc.org While the initial attachment and subsequent removal of a chiral auxiliary can be a drawback, designing systems where the auxiliary can be efficiently recovered and recycled would greatly enhance its practicality and sustainability. numberanalytics.com Continuous flow chemistry offers a promising platform for automating the recovery and reuse of such auxiliaries. rsc.org

The design of bifunctional chiral reagents , where the isomenthyl group provides stereocontrol and another functional group participates in the reaction, is another exciting prospect. For instance, incorporating a Lewis basic site could allow for chelation control in metal-mediated reactions, leading to enhanced selectivity.

| Advanced Reagent Concept | Design Principle | Potential Application |

| Polymer-Supported Auxiliaries | Attaching the isomenthyl ether moiety to a solid support. | Simplified purification and recovery of the auxiliary after the reaction. |

| Phase-Transfer Catalysts | Incorporating the chiral isomenthyl group into a quaternary ammonium (B1175870) or phosphonium (B103445) salt. | Asymmetric phase-transfer catalysis for a variety of transformations. |